molecular formula B5H60N15O15 B8616577 Ammoniumpentaborate

Ammoniumpentaborate

Cat. No. B8616577
M. Wt: 564.6 g/mol
InChI Key: GDISSJBTLJQKKS-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514326

Procedure details

In addition, as may be seen from Equation 1, ammoniumsulfite and tetraborate ores produce ammoniumpentaborate (NH4.B5O8.4H2O), in quantitative yield contrary to the assertion in British Pat. No. 10,361 which teaches that as a sole product, ammoniumtetraborate (biborate of ammonia, (NH4)2B4O7.4H2O), was obtained from alkali metal and alkaline earth metal borates upon the treatment of their suspensions with ammoniumsulfite.
Name
ammoniumsulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[NH4+:5].[NH4+].[B:7]([OH:10])([OH:9])[OH:8]>>[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[B:7]([O-:10])([O-:9])[O-:8].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5].[NH4+:5] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23|

Inputs

Step One
Name
ammoniumsulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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